molecular formula C21H14BrFN2O2 B15006059 2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole

2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B15006059
M. Wt: 425.2 g/mol
InChI Key: YJKRCNDYDYGWSF-UHFFFAOYSA-N
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Description

2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the bromobenzyl group: This step involves the reaction of the oxadiazole intermediate with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the fluorophenyl group: The final step includes the coupling of the bromobenzyl-substituted oxadiazole with 3-fluorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Chemical Reactions Analysis

2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds such as:

    2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole: This compound has a similar structure but with a different position of the fluorine atom, which can lead to variations in its biological activity and properties.

    2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-chlorophenyl)-1,3,4-oxadiazole: The presence of a chlorine atom instead of a fluorine atom can result in different chemical reactivity and biological effects.

Properties

Molecular Formula

C21H14BrFN2O2

Molecular Weight

425.2 g/mol

IUPAC Name

2-[4-[(3-bromophenyl)methoxy]phenyl]-5-(3-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C21H14BrFN2O2/c22-17-5-1-3-14(11-17)13-26-19-9-7-15(8-10-19)20-24-25-21(27-20)16-4-2-6-18(23)12-16/h1-12H,13H2

InChI Key

YJKRCNDYDYGWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)F

Origin of Product

United States

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